

# Spectroscopic Profile of 3-Hydroxycoumarin: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxycoumarin

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxycoumarin** (also known as 3-hydroxy-2H-1-benzopyran-2-one), a naturally occurring derivative of coumarin with significant interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Hydroxycoumarin** provide detailed information about its proton and carbon framework.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3-Hydroxycoumarin** in deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ) exhibits signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.35	s	-
H-5	7.62	d	7.9
H-6	7.32	t	7.6
H-7	7.58	t	7.8
H-8	7.38	d	8.1
3-OH	9.85	br s	-

s = singlet, d = doublet, t = triplet, br s = broad singlet

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for **3-Hydroxycoumarin** in DMSO-d<sub>6</sub> are detailed below.[\[1\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	157.3
C-3	141.8
C-4	118.9
C-4a	120.2
C-5	129.5
C-6	124.6
C-7	131.5
C-8	116.5
C-8a	151.8

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Hydroxycoumarin**, typically recorded as a solid dispersion in potassium bromide (KBr), shows characteristic absorption bands.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3300-3500 (broad)	O-H stretch	Hydroxyl (-OH)
3050-3150	C-H stretch (aromatic)	Aromatic Ring
1680-1720	C=O stretch (lactone)	$\alpha,\beta$ -Unsaturated Lactone
1550-1620	C=C stretch (aromatic)	Aromatic Ring
1000-1300	C-O stretch	Lactone, Phenol

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins. The absorption maxima ( $\lambda_{\text{max}}$ ) for **3-Hydroxycoumarin** are typically measured in a solvent such as ethanol or methanol.

Solvent	$\lambda_{\text{max}}$ (nm)
Ethanol	298, 310
Methanol	297, 309

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Hydroxycoumarin**.

## NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Hydroxycoumarin**.
- Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to <sup>1</sup>H NMR.

## IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **3-Hydroxycoumarin** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **3-Hydroxycoumarin** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).
- From the stock solution, prepare a dilute solution (e.g., 10  $\mu\text{g/mL}$ ) in the same solvent.

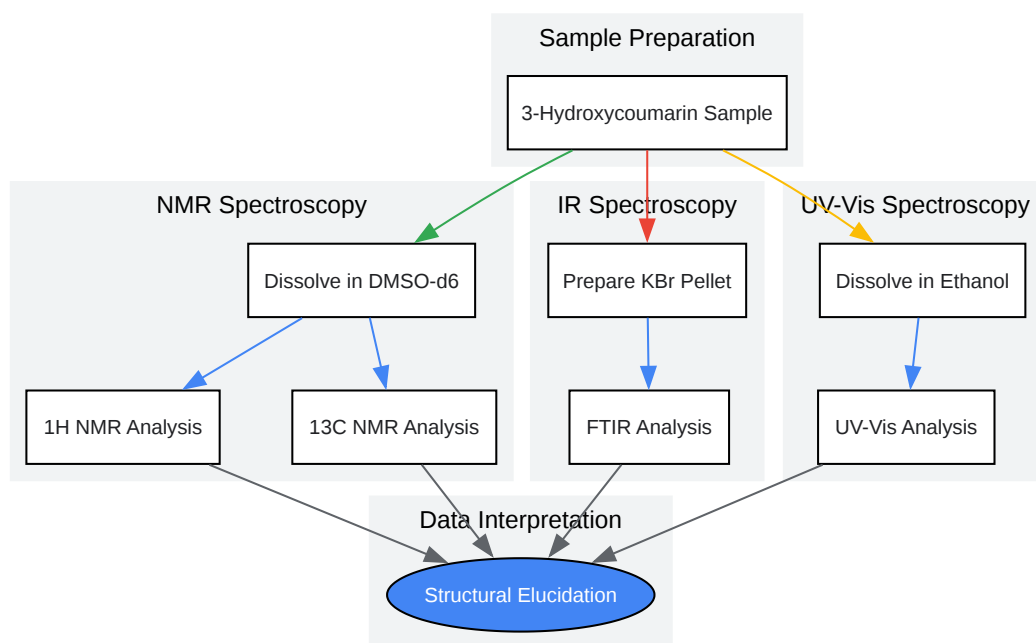
Data Acquisition:

- Fill a quartz cuvette with the solvent to be used as a blank.
- Record a baseline spectrum with the blank in both the sample and reference beams.
- Replace the blank in the sample beam with the cuvette containing the **3-Hydroxycoumarin** solution.
- Scan the spectrum over a range of approximately 200-400 nm to determine the absorption maxima ( $\lambda_{\text{max}}$ ).

## Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of **3-Hydroxycoumarin** is outlined in the following diagram.

Workflow for Spectroscopic Analysis of 3-Hydroxycoumarin



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Caption: Spectroscopic analysis workflow for **3-Hydroxycoumarin**.

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## References

- 1. 3-Hydroxycoumarin | C<sub>9</sub>H<sub>6</sub>O<sub>3</sub> | CID 13650 - PubChem [pubchem.ncbi.nlm.nih.gov]

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